REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[C:5](I)=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH:17]1(B2OC(C)(C)C(C)(C)O2)[CH2:19][CH2:18]1>CC#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[C:5]([CH:17]2[CH2:19][CH2:18]2)=[CH:4][N:3]=1 |f:1.2.3,6.7.8.9.10|
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)NC)I
|
Name
|
|
Quantity
|
290 μL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
61 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
6.5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
Preparative thin layer chromatography, eluting with 1% NH3, 6% MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.055 mmol | |
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |